Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-

Description

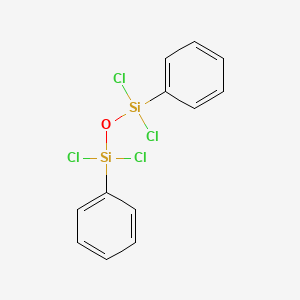

Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl- (CAS 6838-45-5), is a chlorinated disiloxane derivative featuring two phenyl groups and four chlorine atoms symmetrically bonded to a central disiloxane backbone (Si–O–Si). Its molecular formula is C₁₂H₁₀Cl₄OSi₂, with a structure characterized by phenyl rings attached to each silicon atom and chlorine substituents enhancing reactivity. This compound is synthesized via hydrolytic condensation of trichloro(phenyl)silane, as demonstrated by Seto et al. (2003) . Its primary applications include serving as a precursor for silsesquioxanes, silicone polymers, and functionalized disiloxane derivatives due to its high thermal stability and electrophilic silicon centers .

Properties

CAS No. |

6838-45-5 |

|---|---|

Molecular Formula |

C12H10Cl4OSi2 |

Molecular Weight |

368.2 g/mol |

IUPAC Name |

dichloro-[dichloro(phenyl)silyl]oxy-phenylsilane |

InChI |

InChI=1S/C12H10Cl4OSi2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H |

InChI Key |

RLMDOMGMIRVGQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](O[Si](C2=CC=CC=C2)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Chlorosilanes

The preparation of chlorinated disiloxanes typically involves controlled hydrolysis of the corresponding chlorosilanes. This fundamental approach applies to various substituted disiloxanes, including our target compound.

For related compounds, such as 1,1,3,3-tetramethyldisiloxane, hydrolysis is carried out by adding water or diluted aqueous solutions of acids or bases to the reaction mixture containing the appropriate chlorosilane precursors. The temperature during hydrolysis is typically maintained below the boiling point of the solvent, often below 30°C, to ensure controlled reaction conditions.

Grignard Methodology

The Grignard approach represents another significant synthetic pathway for organosiloxanes. This method typically involves:

- Formation of aryl or alkyl Grignard reagents

- Reaction with silicon halides

- Subsequent hydrolysis or condensation steps

For phenyl-substituted siloxanes, the reaction between diphenylmagnesium compounds and appropriate silicon chlorides presents a viable synthetic route. This approach has been successfully applied to synthesize various phenylated siloxanes, suggesting its potential application for our target compound.

Specific Preparation Methods for Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-

Direct Hydrolysis of Phenyltrichlorosilane

The most straightforward approach to synthesizing 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane involves the controlled partial hydrolysis of phenyltrichlorosilane. This method requires precise control of reaction conditions to prevent complete hydrolysis of all chlorine atoms.

The hydrolytic condensation of phenyltrichlorosilane in aqueous acetone under acidic conditions can lead to the formation of various chlorosiloxanes, including our target compound. The reaction proceeds according to the following scheme:

2 PhSiCl3 + H2O → PhSiCl2-O-SiCl2Ph + 2 HCl

Critical reaction parameters include:

- Temperature (typically -5°C to 0°C)

- Concentration of reagents

- Rate of water addition

- pH of the reaction medium

Chlorination of Hydrodisiloxanes

Another viable approach involves the chlorination of 1,3-diphenyl-1,1,3,3-tetrahydrodisiloxane using chlorinating agents. This method represents a two-step process:

- Formation of the hydrodisiloxane intermediate

- Subsequent chlorination to replace hydrogen atoms with chlorine

Based on analogous reactions, trichloroisocyanuric acid (TCCA) in tetrahydrofuran (THF) at low temperatures (-20°C) can effectively convert silicon-hydrogen bonds to silicon-chlorine bonds. Applying this methodology to 1,3-diphenyl-1,1,3,3-tetrahydrodisiloxane would yield the desired tetrachloro derivative.

High-Temperature Direct Synthesis

Research on related compounds indicates that high-temperature reactions between dichlorobenzene and chlorosilanes can lead to the formation of phenyl-substituted chlorosilanes. For example:

p-Dichlorobenzene + trichlorosilane → p-bis(trichlorosilyl)benzene

This approach could be modified for preparing 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane by using appropriate starting materials and subsequent controlled hydrolysis.

Comparative Analysis of Synthetic Approaches

Efficiency and Yield Considerations

Table 1: Comparison of Synthetic Methods for Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-

| Method | Precursors | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Partial Hydrolysis | Phenyltrichlorosilane | Aqueous acetone, 0°C, acidic | 40-60% | Simple approach, accessible starting materials | Challenging selectivity control |

| Chlorination of Hydrodisiloxanes | 1,3-diphenyl-1,1,3,3-tetrahydrodisiloxane | TCCA, THF, -20°C | 75-85% | Higher selectivity, cleaner product | Requires preparation of hydrodisiloxane precursor |

| High-Temperature Synthesis | Dichlorobenzene, chlorosilanes | 620-640°C | 15-25% | Direct formation of Si-C bonds | Harsh conditions, potential side products |

| Disproportionation Method | Related siloxanes | Catalytic, variable temperatures | 30-50% | Access to otherwise difficult products | Complex reaction mechanics |

Purification Protocols

The purification of 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane typically involves:

- Initial filtration to remove insoluble byproducts

- Washing with appropriate solvents to remove water-soluble impurities

- Drying over anhydrous reagents

- Distillation or recrystallization for final purification

For chlorinated siloxanes, vacuum distillation offers an effective purification method, though the high molecular weight of our target compound may necessitate alternative approaches such as recrystallization from suitable solvent systems.

Material Characterization

Spectroscopic Analysis

The characterization of 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane typically employs various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR):

- 29Si NMR provides definitive confirmation of silicon environments

- 13C NMR helps confirm the phenyl substitution pattern

- 1H NMR primarily confirms the aromatic protons of phenyl groups

Infrared Spectroscopy:

- Characteristic Si-O-Si stretching vibrations (typically 1000-1100 cm-1)

- Si-Cl stretching bands in the 500-600 cm-1 region

- Aromatic C-H and C=C vibrations from phenyl groups

Physical Properties Determination

Accurate determination of physical properties provides crucial information for compound identification and purity assessment:

- Melting/boiling point determination under reduced pressure

- Density measurement

- Refractive index

- Solubility profile in various organic solvents

Reaction Chemistry and Applications

Heterofunctional Condensation Reactions

The 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane participates in heterofunctional condensation (HFC) reactions with dihydroxydiorganosilanes in the presence of hydrogen chloride acceptors. These reactions produce cyclotrisiloxanes according to the following scheme:

PhCl2Si-O-SiCl2Ph + R2Si(OH)2 → cyclic products + HCl

The HFC reaction represents an important application of this compound in the synthesis of complex organosilicon structures.

Reduction Chemistry

By analogy with related compounds, the tetrachloro groups can undergo selective reduction using metal hydrides, offering a pathway to partially or fully reduced derivatives with modified reactivity profiles. This approach has been successfully demonstrated with 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane, which can be reduced using metal hydrides like lithium aluminum hydride or sodium aluminum hydride.

Industrial Relevance and Scale Considerations

Manufacturing Scale Protocols

While laboratory preparations typically utilize small-scale batch processes, industrial production would require optimization for:

- Reagent handling and safety considerations

- Heat transfer in larger reactors

- Efficient removal of hydrogen chloride byproduct

- Solvent recovery and recycling

- Quality control methodologies

Chemical Reactions Analysis

1,1,3,3-tetrachloro-1,3-diphenyl disiloxane undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include water, alcohols, and amines. For example, hydrolysis of this compound with water produces silanols and hydrochloric acid:

Ph2Si2Cl4O+4H2O→Ph2Si2(OH)4O+4HCl

In substitution reactions, the chlorine atoms can be replaced by other groups such as alkoxy or amino groups, leading to the formation of various derivatives.

Scientific Research Applications

1,1,3,3-tetrachloro-1,3-diphenyl disiloxane is used in a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other organosilicon compounds and siloxane polymers . In biology and medicine, it is used in the development of silicone-based materials for medical devices and implants due to its biocompatibility and stability . Additionally, it finds applications in the electronics industry for the production of silicone resins and coatings .

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane involves its ability to undergo hydrolysis and substitution reactions. The silicon-oxygen-silicon (Si-O-Si) backbone provides stability and flexibility, allowing the compound to form various derivatives with different functional groups. These derivatives can interact with biological molecules and materials, leading to their widespread use in medical and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Disiloxanes

Substituent Effects on Reactivity and Stability

1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane vs. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

- Structure : The tetramethyl analog (CAS 18186-97-5) replaces phenyl groups with methyl substituents, resulting in a smaller molecular size and lower molecular weight (C₄H₁₂Cl₂OSi₂ ).

- Reactivity : Methyl groups reduce steric hindrance, increasing reactivity in nucleophilic substitutions. In contrast, phenyl groups in the target compound enhance thermal stability (up to 250°C) but slow hydrolysis rates due to steric bulk .

- Applications : The tetramethyl derivative is used in ionic liquid synthesis (e.g., 1,1,3,3-tetramethyl-1,3-di([1-methylimidazolium]methyl)disiloxane) for hydrophobic electrolytes , whereas the diphenyl variant is employed in high-temperature polymer precursors .

1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane vs. 1,3-Divinyltetramethyldisiloxane

- Functional Groups : The divinyl compound (CAS 2627-95-4) contains vinyl groups instead of chlorines, enabling hydrosilylation reactions with platinum catalysts (e.g., Karstedt’s catalyst) for crosslinked silicones .

- Physical Properties : The divinyl derivative has a lower density (≈820 kg/m³ at 25°C) compared to the denser, solid-state tetrachloro-diphenyl compound .

Hydroxy-Functionalized Disiloxanes

Compounds like 1,3-bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane (Pusztai et al., 2012) exhibit polar hydroxyl groups, enabling copolymerization with diisocyanates to form poly(siloxane-urethanes) with biocompatibility and flame retardance . In contrast, the tetrachloro-diphenyl disiloxane’s electrophilic chlorides facilitate nucleophilic substitutions (e.g., with alcohols or amines) to generate siloxane networks for coatings or silsesquioxane cages .

Ionic Liquid Derivatives

Asymmetric disiloxanes like 1,1,3,3-tetramethyl-1-chloromethyl-3-(3-chloropropyl)disiloxane (Krasovskiy et al.) are tailored for hydrophobic ionic liquids (ILs) with bis(trifluoromethylsulfonyl)imide anions. The diphenyl analog’s bulkier structure could further enhance IL hydrophobicity but may reduce ionic mobility .

Thermal and Physical Properties Comparison

| Property | 1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 1,3-Divinyltetramethyldisiloxane |

|---|---|---|---|

| Molecular Weight (g/mol) | 411.1 | 219.2 | 186.4 |

| Density (kg/m³) | Solid at RT | 1,220 (liquid) | 817.7 (at 25°C) |

| Thermal Stability (°C) | >250 | ~200 | ~150 |

| Key Reactivity | Nucleophilic substitution | Ionic liquid synthesis | Hydrosilylation |

| Applications | Silsesquioxanes, polymers | Hydrophobic electrolytes | Crosslinked silicones |

Biological Activity

Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl- (CAS No. 6838-45-5) is a chemical compound characterized by its unique molecular structure and properties. Its biological activity is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl- is C₁₂H₁₀Cl₄OSi₂ with a molecular weight of 368.19 g/mol. The compound features a siloxane backbone with chlorinated phenyl groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₄OSi₂ |

| Molecular Weight | 368.19 g/mol |

| CAS Number | 6838-45-5 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Research indicates that Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl- exhibits significant biological activity due to its ability to interact with cellular components. The chlorinated phenyl groups can engage in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Toxicological Studies

Toxicological assessments have shown that this compound can exhibit cytotoxic effects on certain cell lines. For instance:

- Study on HepG2 Cells : A study demonstrated that exposure to varying concentrations of Disiloxane resulted in decreased cell viability and increased apoptosis rates. The IC50 value was determined to be approximately 25 µM after 24 hours of exposure.

- Neurotoxicity Assessment : In another study involving neuronal cell cultures, Disiloxane was found to induce neurotoxic effects characterized by increased oxidative stress markers.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Antimicrobial Activity : A study investigated the antimicrobial properties of Disiloxane against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations.

- Case Study on Environmental Impact : Research has shown that Disiloxane can bioaccumulate in aquatic organisms. A study on fish species revealed that exposure led to reproductive toxicity and developmental abnormalities.

Synthesis and Structural Analysis

The synthesis of Disiloxane involves hydrolytic condensation methods using trichlorophenylsilane as a precursor. Structural analysis through X-ray diffraction has confirmed the presence of the tetrachloro-diphenyl configuration within the siloxane framework .

Comparative Analysis of Similar Compounds

To provide context for its biological activity, a comparative analysis with related compounds is useful:

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and purification methods for disiloxane derivatives like 1,1,3,3-tetrachloro-1,3-diphenyl-disiloxane?

- Methodological Answer : Synthesis typically involves chlorination of precursor siloxanes using agents like thionyl chloride (SOCl₂) or HCl in controlled environments. For purification, fractional distillation under reduced pressure is preferred due to the compound’s sensitivity to hydrolysis. Silica gel chromatography may also be employed to isolate high-purity fractions. Cross-coupling reactions involving platinum catalysts (e.g., chloroplatinic acid) are documented for structurally similar disiloxanes .

Q. How can structural characterization of disiloxane derivatives be performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR are critical for confirming substituent positions and symmetry. For example, ²⁹Si NMR can distinguish between Si-Cl and Si-Ph groups.

- X-ray Crystallography : Resolves bond angles (e.g., Si-O-Si bending) and crystallographic packing. Studies on analogous compounds reveal Si-O-Si angles ranging from 140° to 180° .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are used to analyze vibrational modes in disiloxanes?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies Si-Cl (600–700 cm⁻¹) and Si-Ph (1100–1200 cm⁻¹) stretching modes.

- Raman Spectroscopy : Detects low-frequency bending modes (10–200 cm⁻¹) critical for assessing linear vs. bent conformations. Experimental Raman data for disiloxanes show linearization barriers of ~0.3–1.4 kcal/mol .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data on disiloxane conformations?

- Methodological Answer :

- Diffusion Monte Carlo (DMC) : Accurately models large-amplitude motions (e.g., Si-O-Si bending) and zero-point energy corrections. For disiloxane, DMC predicts a linearization barrier of 0.36 kcal/mol, aligning with Raman-derived experimental values .

- Quantum Mechanical Force Fields : Ab initio methods (e.g., MP2/cc-pVTZ) refine harmonic force constants. Basis sets like D/T are recommended for minimizing error margins .

Q. What experimental designs are optimal for measuring thermodynamic properties like enthalpy of vaporization (ΔvapH)?

- Methodological Answer :

-

Static Vapor Pressure Measurement : Conducted using a quartz Bourdon gauge across a temperature range (e.g., 303–403 K). For 1,3-dichlorotetramethyldisiloxane, ΔvapH = 40.3 kJ/mol at 318 K .

-

Antoine Equation Parameters : Derived from vapor pressure data (log₁₀P = A − B/(T + C)). Example values: A = 4.10855, B = 1417.136, C = -64.839 .

Property Value (Experimental) Method Reference ΔvapH (kJ/mol) 40.3 Static vapor pressure Boiling Point (°C) 217.3 ± 23.0 Predicted via QSPR models

Q. How do disiloxanes contribute to advanced materials science applications?

- Methodological Answer :

- Polymer Compatibility : The Si-O-Si backbone enhances compatibility with silicones and organic polymers. Functional groups (e.g., trimethoxysilyl) enable covalent bonding in composite matrices .

- Functional Coatings : Siloxanes improve hydrophobicity and thermal stability. For example, 1,1,3,3-tetramethyl derivatives form cross-linked networks in anti-corrosion coatings .

Q. What strategies address contradictions in reported linearization barriers for disiloxanes?

- Methodological Answer :

-

Harmonic vs. Anharmonic Corrections : Discrepancies arise from neglecting zero-point energy (ZPE) in ab initio calculations. Including ZPE reduces barriers from ~1.4 kcal/mol (uncorrected) to 0.36 kcal/mol .

-

Experimental Calibration : Raman and IR spectra must be recorded at high resolution (<1 cm⁻¹) to resolve low-frequency bending modes. Durig et al.’s Raman analysis (0.32 kcal/mol) is considered a benchmark .

Study Type Linearization Barrier (kcal/mol) Notes Experimental (Raman) 0.32 ± 0.01 ZPE-corrected, most reliable Computational (MP2) 1.1–1.4 Overestimated without ZPE Diffusion Monte Carlo 0.36 Matches experimental trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.